molecular formula C21H18N6 B13110722 N,N,N',N'-Tetra(pyridin-4-yl)methanediamine

N,N,N',N'-Tetra(pyridin-4-yl)methanediamine

Katalognummer: B13110722
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: RRWSGOMJPMNLEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine: is an organic compound with the molecular formula C21H18N6. It consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine typically involves the reaction of 4,4’-dipyridyl-amine with formaldehyde under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires a catalyst to facilitate the formation of the methylene bridge .

Industrial Production Methods: While specific industrial production methods for N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the specific coordination environment. The molecular targets and pathways involved are primarily related to the interaction between the pyridine rings and the metal ions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N,N’,N’-Tetra(pyridin-4-yl)methanediamine is unique due to its methylene bridge, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can lead to the development of materials with tailored properties for specific applications .

Eigenschaften

Molekularformel

C21H18N6

Molekulargewicht

354.4 g/mol

IUPAC-Name

N,N,N',N'-tetrapyridin-4-ylmethanediamine

InChI

InChI=1S/C21H18N6/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21/h1-16H,17H2

InChI-Schlüssel

RRWSGOMJPMNLEP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.